

Spectroscopic Data of 2-iodo-6-methoxy-4-methylphenol: A Technical Guide

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>Phenol, 2-iodo-6-methoxy-4-methyl-</i> |
| CAS No.: | <i>111726-48-8</i> |
| Cat. No.: | <i>B3045672</i> |

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-iodo-6-methoxy-4-methylphenol, a substituted phenol of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic data, corroborated by the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected Mass Spectrometry, Infrared (IR), ^1H Nuclear Magnetic Resonance (NMR), and ^{13}C NMR data. Standardized experimental protocols for acquiring these spectra are also provided to facilitate the characterization of this and similar molecules.

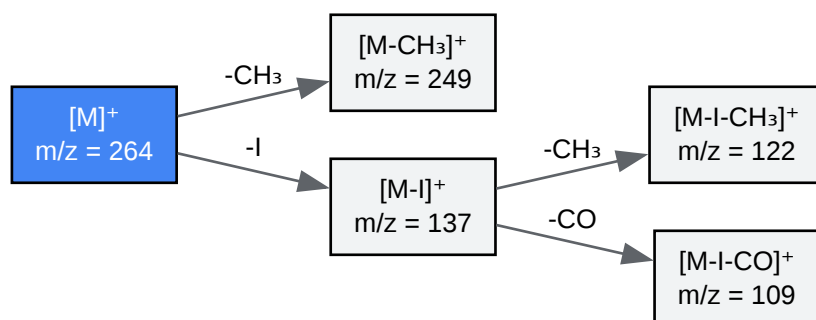
Introduction

2-iodo-6-methoxy-4-methylphenol is a multifaceted aromatic compound featuring a phenol backbone substituted with iodo, methoxy, and methyl groups. This unique substitution pattern makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and purity

assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth look at its expected spectroscopic signatures.

Molecular Structure and Properties

- Molecular Formula: C₈H₉IO₂
- Molecular Weight: 264.06 g/mol
- Exact Mass: 263.964725 g/mol



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Caption: Predicted fragmentation pathway for 2-iodo-6-methoxy-4-methylphenol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject 1 μ L of the solution into the GC-MS system.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250 $^{\circ}$ C.

- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of 2-iodo-6-methoxy-4-methylphenol is expected to exhibit characteristic absorption bands for the hydroxyl, aromatic, and ether functionalities. A computed vapor-phase IR spectrum is available, providing a reliable prediction of these features. [1] Table 2: Predicted Infrared Spectroscopy Data

| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode |
|--------------------------------|--|--------------------------|
| ~3550 (broad) | O-H | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~2950, ~2850 | Aliphatic C-H (in -CH ₃ and -OCH ₃) | Stretching |
| ~1600, ~1480 | C=C | Aromatic ring stretching |
| ~1250 | C-O | Aryl ether stretching |
| ~1150 | C-O | Phenolic stretching |
| ~600 | C-I | Stretching |

The broadness of the O-H stretch is a hallmark of phenols and is due to hydrogen bonding. [2]
[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquisition:
 - Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Average of 16 scans.
- Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental NMR data for 2-iodo-6-methoxy-4-methylphenol is not readily available, reliable predictions can be made using computational models and by comparison with similar compounds. [4]

^1H NMR Spectroscopy

The ^1H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------|-------------|--------------------|
| ~7.0 | Singlet | 1H | Ar-H |
| ~6.8 | Singlet | 1H | Ar-H |
| ~5.5 | Broad Singlet | 1H | -OH |
| ~3.9 | Singlet | 3H | -OCH ₃ |
| ~2.3 | Singlet | 3H | Ar-CH ₃ |

The phenolic -OH proton is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent. The two aromatic protons are not coupled to each other and will therefore appear as singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

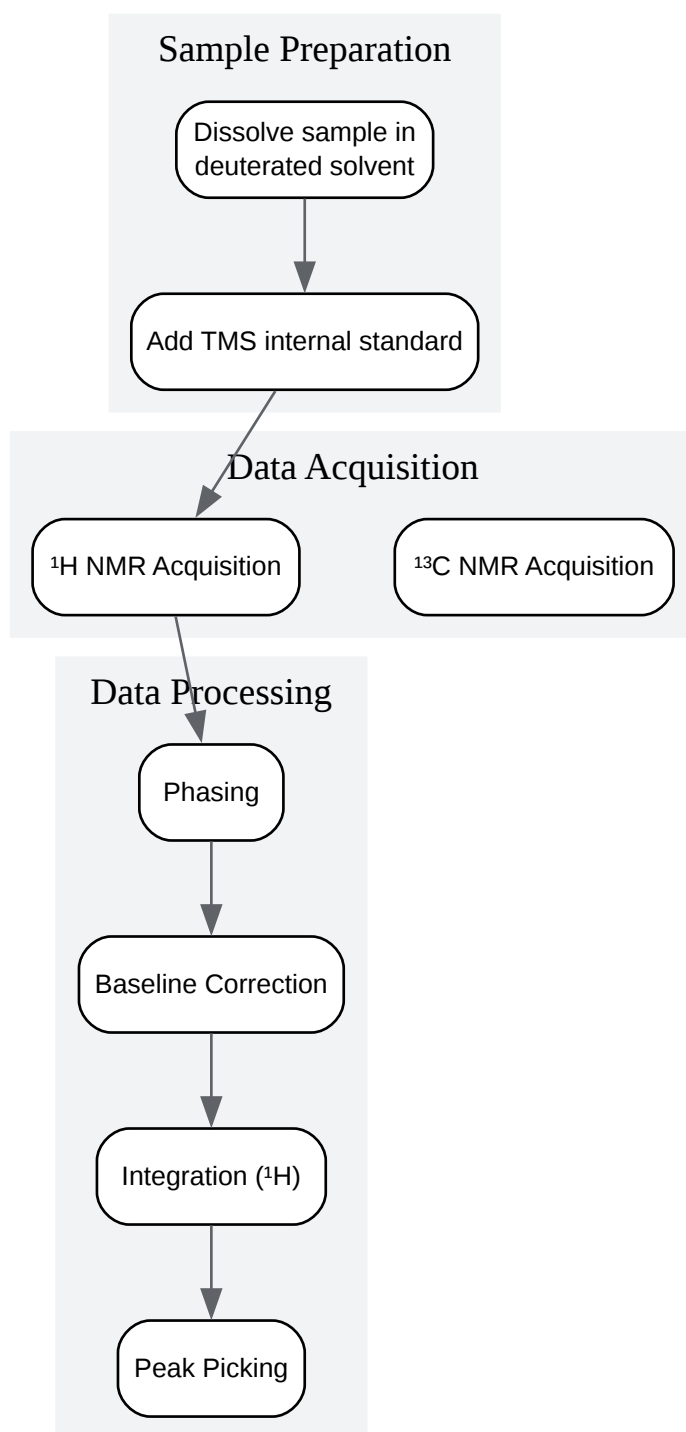
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------|
| ~152 | C-OH |
| ~148 | C-OCH ₃ |
| ~135 | C-CH ₃ |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~85 | C-I |
| ~56 | -OCH ₃ |
| ~21 | Ar-CH ₃ |

The carbon attached to the iodine atom (C-I) is expected to be significantly shielded, appearing at a lower chemical shift (upfield) compared to the other aromatic carbons. [5]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.0$ ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.



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Caption: General workflow for NMR data acquisition and processing.

Conclusion

The spectroscopic data presented in this guide, based on computational predictions and analysis of analogous compounds, provides a robust framework for the characterization of 2-iodo-6-methoxy-4-methylphenol. The predicted mass spectrum, IR absorption frequencies, and NMR chemical shifts are consistent with the assigned molecular structure. This guide serves as a valuable resource for researchers, enabling them to confirm the identity and purity of this compound in their synthetic and developmental endeavors.

References

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